4-Methanesulfonyl-3-methoxyaniline
Overview
Description
4-Methanesulfonyl-3-methoxyaniline is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is characterized by the presence of a methanesulfonyl group and a methoxy group attached to an aniline ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methanesulfonyl-3-methoxyaniline involves the reduction of 2-methoxy-1-(methylsulfonyl)-4-nitrobenzene. This reaction is typically carried out using tin(II) chloride (SnCl2) in ethanol under reflux conditions. The reaction mixture is purged with argon and heated to reflux for one hour, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy and methanesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Tin(II) chloride (SnCl2) and iron (Fe) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
4-Methanesulfonyl-3-methoxyaniline has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-3-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline:
4-Chloroaniline: This compound has a chloro group instead of a methoxy group attached to the aniline ring.
4-Nitroaniline: This compound has a nitro group attached to the aniline ring instead of a methoxy group.
Uniqueness
4-Methanesulfonyl-3-methoxyaniline is unique due to the presence of both methanesulfonyl and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYXXQNPGIKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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